molecular formula C10H9F3N2O2 B14808489 5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide

5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide

Cat. No.: B14808489
M. Wt: 246.19 g/mol
InChI Key: KYOTYPWXZZQNJU-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C10H9F3N2O2 and a molecular weight of 246.19 g/mol . It is used primarily in research and development settings, particularly in the fields of chemistry and pharmacology.

Chemical Reactions Analysis

5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which it is used .

Comparison with Similar Compounds

5-Cyclopropoxy-2-(trifluoromethyl)isonicotinamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.

Properties

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

5-cyclopropyloxy-2-(trifluoromethyl)pyridine-4-carboxamide

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-3-6(9(14)16)7(4-15-8)17-5-1-2-5/h3-5H,1-2H2,(H2,14,16)

InChI Key

KYOTYPWXZZQNJU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2C(=O)N)C(F)(F)F

Origin of Product

United States

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